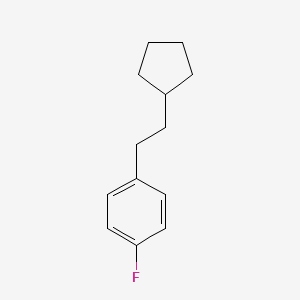
1-Fluoro-4-(2-cyclopentylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(2-cyclopentylethyl)benzene is an organic compound characterized by a benzene ring substituted with a fluoro group and a 2-cyclopentylethyl group
Vorbereitungsmethoden
The synthesis of 1-Fluoro-4-(2-cyclopentylethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives, such as fluorobenzene and cyclopentylethyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a Grignard reagent, where cyclopentylethyl magnesium bromide is reacted with fluorobenzene.
Industrial Production: On an industrial scale, the synthesis may involve catalytic hydrogenation and halogenation processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Fluoro-4-(2-cyclopentylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under specific conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the type of reaction and conditions used, ranging from substituted benzene derivatives to alcohols and hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(2-cyclopentylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(2-cyclopentylethyl)benzene involves its interaction with molecular targets through:
Electrophilic Aromatic Substitution: The fluoro group activates the benzene ring towards electrophilic attack, facilitating substitution reactions.
Pathways Involved: The compound can participate in various metabolic pathways, depending on its functional groups and the presence of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-(2-cyclopentylethyl)benzene can be compared with other similar compounds, such as:
Fluorobenzene: A simpler structure with only a fluoro group attached to the benzene ring.
Cyclopentylethylbenzene: Lacks the fluoro group, affecting its reactivity and applications.
1-Fluoro-4-(p-tolylethynyl)benzene: Another fluorinated benzene derivative with different substituents, leading to varied chemical properties and uses.
Eigenschaften
CAS-Nummer |
797752-67-1 |
|---|---|
Molekularformel |
C13H17F |
Molekulargewicht |
192.27 g/mol |
IUPAC-Name |
1-(2-cyclopentylethyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H17F/c14-13-9-7-12(8-10-13)6-5-11-3-1-2-4-11/h7-11H,1-6H2 |
InChI-Schlüssel |
ZXUDTNYBASADKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12535060.png)
![2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
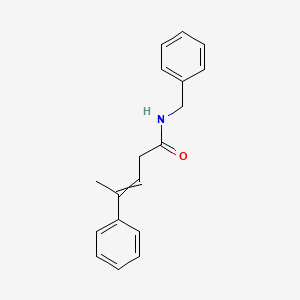
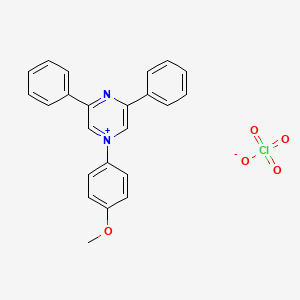
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
![1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B12535134.png)
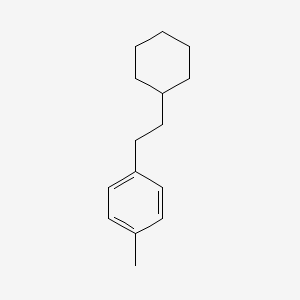
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
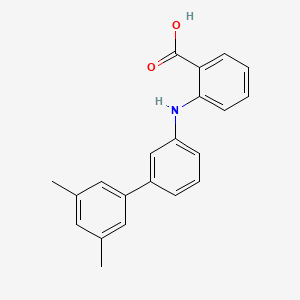
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
